molecular formula C5H5ClN2OS B1349901 5-Chlorothiophene-2-carbohydrazide CAS No. 351983-31-8

5-Chlorothiophene-2-carbohydrazide

Cat. No. B1349901
M. Wt: 176.62 g/mol
InChI Key: WVOBELBQWDRLMM-UHFFFAOYSA-N
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Scientific Research Applications

Synthesis and Biological Activity

5-Chlorothiophene-2-carbohydrazide and its derivatives have been extensively studied in the synthesis of various heterocyclic compounds. For instance, 3-Chloro-1-benzothiophene-2-carbonylchloride reacted with hydrazine hydrate to yield carbohydrazide. This compound was further used to synthesize thioxotetrahydropyrimidine, thiazoles, triazoles, and oxadiazoles. These synthesized compounds were evaluated for their antimicrobial, analgesic, and anthelmintic activities (Naganagowda et al., 2011).

Antimicrobial Activity

Several studies have focused on the antimicrobial potential of derivatives of 5-Chlorothiophene-2-carbohydrazide. For example, compounds synthesized from this chemical showed significant antibacterial activity against various pathogens. The structural confirmation of these compounds was supported by spectral data, highlighting their potential in antimicrobial research (Naganagowda & Petsom, 2011).

Corrosion Inhibition

Research has also explored the use of 5-Chlorothiophene-2-carbohydrazide derivatives as corrosion inhibitors. A study demonstrated the inhibitive action of 3-chloro-1-benzothiophene-2-carbohydrazide on the corrosion behavior of aluminum alloys in acidic medium. This research suggests its potential as an effective corrosion inhibitor (Kini et al., 2011).

Antifungal Agents in Agriculture

Novel 1,3,4-Oxadiazole-2-Carbohydrazides, derived from 5-Chlorothiophene-2-carbohydrazide, have been reported as prospective agricultural antifungal agents. These compounds exhibited extreme bioactivity against various fungi and oomycetes, offering potential as alternatives to current SDH inhibitors used against plant microbial infections (Wu et al., 2019).

Synthesis of Heterocyclic Compounds

The compound has been utilized in the synthesis of heterocyclic compounds with potential biological activities. Various derivatives have been synthesized and characterized, demonstrating moderate to good antimicrobial and antifungal activities (Makwana & Naliapara, 2014).

properties

IUPAC Name

5-chlorothiophene-2-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5ClN2OS/c6-4-2-1-3(10-4)5(9)8-7/h1-2H,7H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVOBELBQWDRLMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1)Cl)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60374072
Record name 5-chlorothiophene-2-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60374072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chlorothiophene-2-carbohydrazide

CAS RN

351983-31-8
Record name 5-chlorothiophene-2-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60374072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Chlorothiophene-2-carboxylic acid hydrazide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
J Lee, SH Lee, HJ Seo, EJ Son, SH Lee… - Bioorganic & medicinal …, 2010 - Elsevier
Novel C-aryl glucoside SGLT2 inhibitors containing 1,3,4-thiadiazole moieties were designed and synthesized. Among the compounds tested, biaryl-type compounds containing …
Number of citations: 87 www.sciencedirect.com
F Yang, J Zhao, G Chen, H Han, S Hu, N Wang… - Bioorganic …, 2023 - Elsevier
Alzheimer’s disease (AD) implicates neuronal loss, plaque and neurofibrillary tangle formation, and disturbed neuronal Ca 2+ homeostasis, which leads to severe dementia, memory …
Number of citations: 2 www.sciencedirect.com
G Brackman, U Hillaert, S Van Calenbergh… - Research in …, 2009 - Elsevier
… N′-(6-tert-butyl-2,3-dihydro-2-methylpyridazin-4-yl)-5-chlorothiophene-2-carbohydrazide (“compound 3”) was synthesized as previously described [32]. All compounds were diluted in …
Number of citations: 167 www.sciencedirect.com
T Coenye - Future microbiology, 2010 - Future Medicine
Burkholderia cepacia complex bacteria are opportunistic pathogens that cause respiratory tract infections in susceptible patients, mainly people with cystic fibrosis. There is convincing …
Number of citations: 87 www.futuremedicine.com
L Yin, Y Wang, S Xiang, K Xu, B Wang… - Biochemical Pharmacology, 2023 - Elsevier
… Another compound, N’-(6-tert-butyl-2,3-dihydro-2-methylpyridazin-4-yl)-5-chlorothiophene-2-carbohydrazide was found to inhibit the expression of the AHL synthase cepI gene in B. …
Number of citations: 2 www.sciencedirect.com

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